molecular formula CH4BrO3P B2558338 (Bromomethyl)phosphonic acid CAS No. 7582-40-3

(Bromomethyl)phosphonic acid

Cat. No. B2558338
CAS RN: 7582-40-3
M. Wt: 174.918
InChI Key: OYWFWDQOWQBTHK-UHFFFAOYSA-N
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Description

(Bromomethyl)phosphonic acid is a chemical compound with the molecular formula CH4BrO3P . It is used in various applications, including pharmaceutical testing .


Synthesis Analysis

The synthesis of phosphonic acids, including (Bromomethyl)phosphonic acid, can be achieved through several methods. One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis .


Molecular Structure Analysis

The molecular structure of (Bromomethyl)phosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecular weight of the compound is 174.92 g/mol .


Physical And Chemical Properties Analysis

(Bromomethyl)phosphonic acid has a molecular weight of 174.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

1. Synthesis of Phosphonic Acids

(Bromomethyl)phosphonic acid plays a significant role in the synthesis of various phosphonic acids. These acids have wide applications in diverse fields such as chemistry, biology, and physics. The synthesis methods of phosphonic acids include the use of dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, and phosphonodiamide, among others (Sevrain et al., 2017).

2. Material Sciences and Polymer Chemistry

In material sciences, (bromomethyl)phosphonic acid derivatives are used to synthesize high-molecular-weight polymers with specific properties like thermal, oxidative, and dimensional stability. These polymers have potential applications in areas like fuel cell technologies (Liu et al., 2006).

3. Organic Molecule Functionalization

ω-Bromoalkylphosphonates, derived from (bromomethyl)phosphonic acid, are gaining attention for their role in the functionalization of complex organic molecules. This has implications in biomedical and photo(electro)chemical applications (Forchetta et al., 2021).

4. Surface and Interface Control in Nanomaterials

Phosphonic acids, including those derived from (bromomethyl)phosphonic acid, are increasingly used for controlling surface and interface properties in the synthesis of nanomaterials and in the development of hybrid or composite materials (Guerrero et al., 2013).

5. Synthesis of Functionalized Phosphonates

Functional derivatives of (bromomethyl)phosphonic acid have been explored for their chemical properties, leading to the creation of diverse compounds like silylamidophosphonate, silyl phosphonate, and isothiocyanatophosphonate. These compounds have potential applications in various chemical processes (Kibardina et al., 2004).

6. Hybrid Dielectric Capacitors

In the field of electronics, (bromomethyl)phosphonic acid derivatives are used in surface-initiated polymerization for creating hybrid capacitors with high energy density. This has implications in the development of advanced electronic devices (Paniagua et al., 2014).

7. Agricultural Applications

Phosphonic acids, including those derived from (bromomethyl)phosphonic acid, are extensively used as crop protectants in agriculture, particularly against oomycete diseases. They play a crucial role in forest and ecosystem protection from pathogens (Dann & McLeod, 2020).

properties

IUPAC Name

bromomethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4BrO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWFWDQOWQBTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4BrO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bromomethyl)phosphonic acid

Citations

For This Compound
7
Citations
LK Kibardina, MA Pudovik, RM Kamalov… - Russian journal of …, 2004 - Springer
Reaction of equimolar amounts of (bromomethyl)phosphonic dichloride and phenol gives phenyl (bromomethyl)chlorophosphonate. Its reactions with heptamethyldisilazane, N,O-bis(…
Number of citations: 8 link.springer.com
VA Belyaeva, SV Povarenkina… - Bulletin of the Academy of …, 1969 - Springer
A method has been developed for determining the equilibrium constants for the exchange of iodine by bromine in the phenyl ring of bis(iodomethyl)phosphonic acid on treatment with …
Number of citations: 3 link.springer.com
MC Moschidis - Chemistry and physics of lipids, 1985 - Elsevier
The total synthesis of 1,2-dipalmitoyloxypropyl-3-(2-trimethylammoniumethyl)phosphinate, the phosphinate analog of phosphatidylcholine, is described. The phosphinate analog has …
Number of citations: 4 www.sciencedirect.com
S Kumar, B Zhou, F Liang, WQ Wang… - Proceedings of the …, 2004 - National Acad Sciences
Protein tyrosine phosphatases (PTPs) are involved in the regulation of many aspects of cellular activity including proliferation, differentiation, metabolism, migration, and survival. Given …
Number of citations: 210 www.pnas.org
S Zhang, J Baker, P Pulay - The Journal of Physical Chemistry A, 2010 - ACS Publications
In part 1 of this series, we developed a protocol for the large-scale calculation of pK a values in aqueous solutions from first principles calculations, with the goal of striking a compromise …
Number of citations: 99 pubs.acs.org
AY Yakubovich, VA Ginsburg… - Journal of General …, 1961 - Consultants Bureau
Number of citations: 2
ЛК Кибардина, МА Пудовик, РМ Камалов… - Журнал общей …, 2004 - elibrary.ru
В результате взаимодействия эквимольных количеств бромметилдихлорфосфоната и фенола получен О-фенилбромметилхлорфосфонат. Изучены его реакции с …
Number of citations: 0 elibrary.ru

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